(2S,3S)-nemonapride
Description
Historical Trajectories of Nemonapride Development
Nemonapride, also known by its experimental code YM-09151-2, was developed by scientists at Yamanouchi Pharmaceuticals. Its development trajectory involved structural modifications of the benzamide (B126) antiemetic and gastroprokinetic agent metoclopramide. wikipedia.org The compound was first described in the scientific literature by 1980, with the name nemonapride being introduced by 1989 and designated as an International Nonproprietary Name (INN) in 1991. wikipedia.org It was introduced for medical use in Japan and China, with launch dates cited as either 1991 or 1997. wikipedia.orgebi.ac.uk Structurally, nemonapride is a benzamide derivative, sharing similarities with other dopamine (B1211576) antagonists in this class, such as sulpiride (B1682569) and remoxipride. wikipedia.orgebi.ac.ukncats.ionih.gov The compound is a cis-2-methyl-3-amino-pyrrolidine derivative, and its pharmacological action is largely attributed to its (+)-(2R,3R) enantiomer. wikipedia.org
Pharmacological Classification and Contextualization
Nemonapride is classified as an antipsychotic medication. wikipedia.orgpatsnap.compatsnap.com It has been described as both a typical and an atypical antipsychotic. wikipedia.org Its primary mechanism of action involves potent and selective antagonism of dopamine D₂, D₃, and D₄ receptors. wikipedia.orgebi.ac.ukpatsnap.compatsnap.com This interaction with dopamine receptors, particularly the D₂ subtype, is considered crucial for its potential antipsychotic effects, as dopamine pathways are often dysregulated in conditions like schizophrenia. wikipedia.orgebi.ac.ukpatsnap.compatsnap.com
In addition to its high affinity for D₂-like receptors (D₂, D₃, and D₄), nemonapride also exhibits weaker affinity for other receptors, including serotonin (B10506) 5-HT₁A and 5-HT₂A receptors, as well as sigma receptors. wikipedia.orgebi.ac.ukpatsnap.comtocris.comcaymanchem.com It acts as a partial agonist at the serotonin 5-HT₁A receptor. wikipedia.orgebi.ac.uk The affinity profile of nemonapride for various receptors is summarized in the table below:
| Receptor Subtype | Affinity (Kᵢ) | Notes |
| Dopamine D₂ | 0.16 nM | Potent antagonist |
| Dopamine D₃ | 0.26 nM | Potent antagonist |
| Dopamine D₄ | 0.31 nM | Potent antagonist |
| Serotonin 5-HT₁A | 1.8 nM | Partial agonist, weaker affinity than D₂ |
| Serotonin 5-HT₂A | 9.4 nM | Much weaker affinity than D₂ |
| Sigma receptors (σ1, σ2) | 8.4 - 9.6 nM | Affinity present |
| Dopamine D₁ | 740 nM | Very weak affinity |
Note: Affinity values (Kᵢ) are approximate and may vary depending on the study and methodology. wikipedia.orgtocris.comcaymanchem.com
Research comparing typical and atypical antipsychotics has suggested that differences in their effects might be related to their dissociation rates from the D₂ receptor. psychiatryonline.org Studies have shown that while the affinity for the D₂ receptor varies significantly among antipsychotics, the difference in affinity is largely driven by differences in their dissociation rate (koff) from the receptor. psychiatryonline.org Nemonapride, with its high affinity for the D₂ receptor, has been included in such comparative studies. psychiatryonline.org
Foundational Significance in Neuroscience Research
Nemonapride holds foundational significance in neuroscience research, particularly in the study of dopamine receptor function and the pathophysiology of disorders involving dopaminergic dysregulation. Its high and selective binding affinity for dopamine D₂-like receptors has made it a valuable tool in various research methodologies, including in vivo binding studies and positron emission tomography (PET) imaging. ebi.ac.ukresearchgate.net
Radiolabeled nemonapride, such as [¹¹C]nemonapride ([¹¹C]NEM), has been widely used as a ligand to study D₂-like receptor availability and occupancy in the brain. ebi.ac.ukresearchgate.net These studies have been instrumental in understanding the role of dopamine receptors in both healthy individuals and those with neurological or psychiatric conditions. For instance, studies using [³H]nemonapride have investigated D₂-like receptor binding characteristics in different brain regions. ebi.ac.uk Research comparing [¹¹C]nemonapride with other PET ligands like [¹¹C]raclopride and [¹¹C]N-methylspiperone has helped characterize their binding properties and selectivity for dopamine receptor subtypes in vivo. researchgate.net
Furthermore, studies utilizing nemonapride have contributed to the understanding of the complexities of dopamine receptor interactions and signaling pathways. Research exploring the binding of nemonapride to sigma receptors, in addition to dopamine receptors, highlights the potential for complex pharmacological profiles and their implications for therapeutic effects and side effect profiles. ebi.ac.uktocris.comcaymanchem.com Computational methods, such as molecular docking and dynamics, have also employed nemonapride to study ligand interactions with dopamine receptor subtypes at a molecular level, providing insights into the structural basis of selective binding. mdpi.com The development of related compounds, such as deuterated nemonapride enantiomer (ENX-104), for investigating specific dopamine receptor subtypes (D₂ and D₃ autoreceptors) at low doses further underscores the utility of nemonapride as a basis for exploring novel therapeutic strategies in neuroscience. wikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
75272-39-8 |
|---|---|
Molecular Formula |
C21H26ClN3O2 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[(2S,3S)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide |
InChI |
InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m0/s1 |
InChI Key |
KRVOJOCLBAAKSJ-KSSFIOAISA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Canonical SMILES |
CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl |
Appearance |
Assay:≥98%A crystalline solid |
Pictograms |
Irritant |
Synonyms |
rel-5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phennylmethyl)-3-pyrrolidinyl]benzamide; cis-5-Chloro-2-methoxy-4-(methylamino)-N-[2-methyl-1-_x000B_(phennylmethyl)-3-pyrrolidinyl]benzamide; Emilace; Emonapride; YM 09151; YM 09151-2; |
Origin of Product |
United States |
Receptor Pharmacology and Binding Dynamics of Nemonapride
Dopamine (B1211576) Receptor Subtype Interactions
Nemonapride demonstrates potent interactions with dopamine receptors, particularly those belonging to the D2-like family. These interactions are crucial to its pharmacological effects.
High-Affinity Binding to D2-like Receptors (D2, D3, D4)
Nemonapride is recognized as a potent antagonist with high affinity for the dopamine D2, D3, and D4 receptors, collectively known as the D2-like receptor family. Its affinity (Ki) for the dopamine D2 receptor is reported to be 0.16 nM. For the dopamine D3 receptor, the Ki is 0.26 nM, and for the dopamine D4 receptor, it is 0.31 nM. wikipedia.org This high affinity for D2-like receptors is considered responsible for some of its observed effects. wikipedia.org Studies using radiolabeled nemonapride, such as [3H]nemonapride, have shown its high-affinity binding to these receptors in various brain regions, including the striatum. psu.edunih.gov The binding of [3H]nemonapride to D2-like receptors in striatal sections is saturable and can be inhibited by D2-like receptor antagonists. psu.edu Research utilizing [3H]nemonapride has also been instrumental in investigating D4-like binding sites, revealing that these sites in the cerebral cortex of nonhuman primates include a substantial portion of 5-HT2A receptors in addition to a small portion of D4 receptors. nih.gov
Comparative Affinity with D1-like Receptors
Nemonapride exhibits significantly lower affinity for D1-like receptors (D1 and D5) compared to its high affinity for D2-like receptors. tocris.comrndsystems.comebi.ac.uk The Ki value for D1-like receptors is reported to be 740 nM, indicating a selectivity profile where nemonapride is considerably more potent at D2-like receptors than at D1-like receptors. tocris.comrndsystems.comebi.ac.uk This differential affinity highlights nemonapride's preferential binding to the D2-like receptor family. Studies examining ligand binding to D1 and D2 dopamine receptors have shown that [3H]nemonapride binds to D2 receptors, while a different ligand, [3H]SCH 23390, is used for D1 receptors. researchgate.net
Table 1: Binding Affinities of Nemonapride for Dopamine Receptors
| Receptor Subtype | Affinity (Ki) | Reference |
| Dopamine D2 | 0.16 nM | wikipedia.org |
| Dopamine D3 | 0.26 nM | wikipedia.org |
| Dopamine D4 | 0.31 nM | wikipedia.org |
| D1-like Receptors | 740 nM | tocris.comrndsystems.comebi.ac.uk |
Ligand Selectivity Profiles
Nemonapride's ligand selectivity profile is characterized by its potent and selective antagonism of D2, D3, and D4 dopamine receptors. wikipedia.orgncats.io While primarily known for its D2-like receptor antagonism, nemonapride also demonstrates weaker affinity for other receptors, including serotonin (B10506) 5-HT1A and 5-HT2A receptors, and very weak affinity for sigma receptors, adrenergic, and cholinergic receptors. wikipedia.org The selectivity over D1-like receptors is notable, with a significant difference in Ki values. tocris.comrndsystems.comebi.ac.uk Research using [3H]nemonapride has indicated that its binding can involve multiple sites, including dopaminergic and sigma sites, and that achieving selectivity for dopamine receptors may require stringent experimental conditions. nih.gov Differences in radioligand binding studies using [3H]nemonapride compared to other ligands like [3H]raclopride suggest that [3H]nemonapride may bind to additional subsets of D2-like receptors, including D4-like receptors, not recognized by ligands with high affinity only for D2 and D3. nih.govcapes.gov.br
Serotonin Receptor Modulation
In addition to its effects on dopamine receptors, nemonapride also interacts with certain serotonin receptor subtypes.
5-HT1A Receptor Agonist Properties
Nemonapride exhibits partial agonist properties at the serotonin 5-HT1A receptor. wikipedia.orgebi.ac.uk It has an affinity (Ki) of 1.8 nM for the 5-HT1A receptor, which is considerably lower than its affinity for the D2 receptor. wikipedia.org Nemonapride has been shown to activate the 5-HT1A receptor with an IC50 of 34 nM. medchemexpress.com Studies have demonstrated that nemonapride can decrease forskolin-stimulated cAMP accumulation and the extracellular concentration of 5-HT, effects that were antagonized by a 5-HT1A receptor antagonist. ebi.ac.uknih.gov These findings suggest marked 5-HT1A receptor agonist properties. nih.gov
5-HT2A Receptor Antagonism
Table 2: Binding and Functional Data for Nemonapride at Serotonin Receptors
| Receptor Subtype | Property | Value | Reference |
| 5-HT1A | Affinity (Ki) | 1.8 nM | wikipedia.org |
| 5-HT1A | Agonist (IC50) | 34 nM | medchemexpress.com |
| 5-HT2A | Affinity (Ki) | 9.4 nM | wikipedia.orgnih.gov |
| 5-HT2A | Antagonist | - | patsnap.com |
Sigma Receptor Ligand Characteristics
Nemonapride has been identified as a ligand for sigma receptors, a class of non-opioid receptors found in various tissues, including the brain. These receptors are distinct from classical neurotransmitter receptors and are involved in a wide range of cellular functions.
Sigma-1 and Sigma-2 Receptor Affinities
Research indicates that nemonapride possesses affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes. Studies using tritiated nemonapride, such as [³H]nemonapride, have been instrumental in characterizing these interactions. For instance, competition studies have revealed that [³H]nemonapride binding sites exhibit high affinity for sigma receptors in rat brain, with Ki values reported for both σ1 and σ2 subtypes. nih.gov Specifically, Ki values of 8.4 nM for sigma 1 and 9.6 nM for sigma 2 receptors have been reported for nemonapride. nih.govcaymanchem.com This suggests a similar affinity for both subtypes.
| Receptor Subtype | Ki (nM) |
|---|---|
| Sigma-1 (σ1) | 8.4 |
| Sigma-2 (σ2) | 9.6 |
The sigma binding profile of nemonapride has been described as sigma-1 like, based on the potency of various sigma compounds in displacing [³H]nemonapride binding. nih.gov
Isotopic Labeling for Sigma Receptor Studies (e.g., [³H]Nemonapride)
Isotopic labeling, particularly with tritium (B154650) ([³H]), has been a crucial technique for studying the binding of nemonapride to sigma receptors. conicet.gov.arnih.gov [³H]Nemonapride has been used as a radioligand to label sigma binding sites in various brain regions, including the frontal cortex, striatum, and cerebellum. nih.govnih.gov
Studies utilizing [³H]nemonapride have shown that it labels multiple sites in brain tissue, with dopaminergic and sigma sites being the most prominent. nih.govebi.ac.uk The binding of [³H]nemonapride is inhibited by selective sigma receptor ligands, confirming its interaction with these sites. nih.gov Experiments involving the blocking of dopaminergic and sigma sites with specific ligands, such as sulpiride (B1682569) and pentazocine, respectively, have helped to differentiate and characterize the various binding components of [³H]nemonapride. nih.govebi.ac.uk
Furthermore, carbon-11 (B1219553) labeled nemonapride ([¹¹C]nemonapride) has been developed for positron emission tomography (PET) studies and has been shown to bind to sigma receptors in vivo in regions like the cerebral cortex and cerebellum. ebi.ac.ukradiologykey.com
Broader Receptor Interactome Analysis (e.g., alpha-adrenergic, cholinergic)
Nemonapride is described as having very weak affinity for adrenergic and cholinergic receptors. wikipedia.org While its primary mechanism involves dopamine D2-like receptor antagonism and interactions with serotonergic receptors, its binding to adrenergic and cholinergic sites is generally considered less significant in comparison. wikipedia.orgpatsnap.com
Studies investigating the comprehensive receptor binding profile of nemonapride have explored its interactions with a range of targets. Although detailed quantitative data (such as Ki values) for adrenergic and cholinergic receptors are less commonly highlighted compared to its affinities for dopamine and serotonin receptors, the qualitative finding of weak affinity for these sites is noted in pharmacological descriptions of nemonapride. wikipedia.org For instance, some sources indicate that nemonapride exhibits affinity for alpha-adrenergic receptors. patsnap.com The interaction with alpha-adrenergic receptors could potentially contribute to certain physiological effects. patsnap.com Cholinergic receptors, which are involved in various functions including neurotransmission in the autonomic nervous system and central nervous system, are also part of nemonapride's broader, albeit weak, binding profile. wikipedia.orgcvphysiology.com
Understanding this broader interactome is important for a complete picture of nemonapride's pharmacological actions, even if these interactions are of lower affinity compared to its primary targets.
Molecular Mechanism of Action of Nemonapride
Dopaminergic System Antagonism and Signal Transduction
Nemonapride exerts a significant influence on the dopaminergic system, primarily through its potent antagonistic activity at dopamine (B1211576) D2-like receptors. patsnap.comwikipedia.orgrndsystems.com This interaction is considered central to its antipsychotic efficacy, particularly in addressing the positive symptoms of schizophrenia, which are often linked to dysregulated dopamine signaling. patsnap.com
Inhibition of D2 Receptor Activation
Nemonapride functions as a potent antagonist at dopamine D2 receptors, effectively binding to these receptors and preventing their activation by endogenous dopamine. patsnap.comwikipedia.orgrndsystems.com This blockade of overactive dopamine signaling is a key mechanism by which nemonapride is thought to mitigate symptoms associated with excessive dopaminergic activity. patsnap.com Studies have demonstrated that nemonapride exhibits high affinity for the D2 receptor subtype. wikipedia.orgrndsystems.com Beyond the D2 receptor, nemonapride also shows affinity for other D2-like receptors, including D3 and D4 receptors. wikipedia.orgncats.io Antagonism of D2 receptors is widely considered a mandatory mechanism for antipsychotic action, as most currently used antipsychotics possess high affinity for these receptors. ebi.ac.uk Research using techniques like monitoring calcium responses in cells expressing human dopamine D2short receptors has shown that nemonapride can fully antagonize and reverse dopamine-mediated calcium responses. psu.edu
G Protein-Coupled Receptor (GPCR) Signaling Modulation
Dopamine receptors, including the D2 subtype, belong to the superfamily of G protein-coupled receptors (GPCRs). mdpi.comtocris.com These receptors mediate intracellular signaling by coupling to heterotrimeric G proteins. D2-like receptors are primarily coupled to inhibitory Gi/o proteins, which typically leads to the inhibition of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP) levels. mdpi.comtocris.comfrontiersin.org Nemonapride, as a D2 receptor antagonist, modulates this GPCR signaling pathway by preventing dopamine from initiating the cascade. nih.gov While dopamine stimulates GTPγS binding in cells expressing D2 and D3 receptors, indicating G protein activation, nemonapride inhibits this stimulated binding. nih.gov GPCR signaling is a complex process that can involve the recruitment of multiple G proteins and downstream effectors, and the specific interaction of ligands can influence which pathways are activated. patsnap.combiomolther.orgnih.gov The activity state of GPCRs can also be modulated by factors such as allosteric ions and receptor dimerization, further influencing signaling outcomes. acs.orgmdpi.comnih.gov
Inverse Agonist Properties at D2L Receptors
Beyond simple antagonism, studies have indicated that nemonapride can act as an inverse agonist at the human dopamine D2long (D2L) receptor. nih.govcore.ac.uk Inverse agonists not only block the action of agonists but also reduce the basal constitutive activity of the receptor. nih.govnih.gov This property has been observed in experimental systems, such as Xenopus laevis oocytes expressing human D2L receptors coupled to GIRK potassium channels. nih.gov In such systems, nemonapride, along with other antipsychotics like haloperidol (B65202) and clozapine, demonstrated inverse agonist properties. nih.gov The concept of inverse agonism at GPCRs is linked to the existence of receptors in both resting and active conformational states, with some degree of spontaneous activity in the absence of a bound agonist. nih.gov
Serotonergic System Modulation Pathways
Role of 5-HT1A Agonism in Neurotransmitter Regulation
Nemonapride exhibits agonist properties at the serotonin (B10506) 5-HT1A receptor. wikipedia.orgrndsystems.comebi.ac.uk The 5-HT1A receptor is a GPCR that is widely expressed in the brain, including in the raphe nuclei where it functions as an autoreceptor regulating serotonin release, and in postsynaptic regions like the cortex and hippocampus. researchgate.netwikipedia.org Activation of 5-HT1A autoreceptors inhibits the release of serotonin. wikipedia.org Postsynaptic 5-HT1A receptor activation can influence various processes, including mood, cognition, and dopamine release in certain brain areas like the prefrontal cortex and striatum. researchgate.netwikipedia.org Studies have shown that nemonapride can decrease forskolin-stimulated cAMP accumulation in cells expressing human 5-HT1A receptors and reduce extracellular serotonin concentration in rats, effects that are blocked by a 5-HT1A antagonist. nih.gov The 5-HT1A receptor agonist properties of antipsychotics are thought to potentially enhance the antipsychotic effects of D2 blockade while reducing the risk of certain motor side effects. ebi.ac.uknih.gov
Impact of 5-HT2A Antagonism on Dopaminergic Activity
Nemonapride also demonstrates affinity for serotonin 5-HT2A receptors, acting as an antagonist at this subtype. patsnap.comwikipedia.org 5-HT2A receptors are also GPCRs and are involved in modulating dopaminergic activity. patsnap.comwikipedia.org Antagonism of 5-HT2A receptors is a characteristic feature of many atypical antipsychotics and is believed to contribute to a more favorable side-effect profile, particularly a reduced propensity for extrapyramidal symptoms compared to typical antipsychotics that primarily target D2 receptors. patsnap.comwikipedia.org By blocking 5-HT2A receptors, nemonapride may help to balance dopaminergic activity. patsnap.com Research has indicated that binding sites labeled by radiolabeled nemonapride in the primate cerebral cortex, initially thought to be D4-like, include a substantial portion of 5-HT2A receptors, highlighting nemonapride's affinity for this receptor subtype. nih.gov
Neurotransmitter Pathway Regulation beyond Primary Targets
Nemonapride exhibits affinity for serotonin receptors, notably acting as a partial agonist at the serotonin 5-HT1A receptor and having weaker affinity for the 5-HT2A receptor. ebi.ac.ukwikipedia.org This action on serotonin receptors is considered a contributing factor to its classification as an atypical antipsychotic. patsnap.com Modulation of the serotonin system by nemonapride is suggested to help balance dopaminergic activity, potentially leading to a reduced risk of extrapyramidal symptoms compared to typical antipsychotics that primarily target dopamine receptors. patsnap.com The combined modulation of both dopamine and serotonin systems by nemonapride may also have an impact on negative symptoms and cognitive deficits associated with certain conditions. patsnap.compatsnap.com Studies have investigated the effects of 5-HT1A receptor agonists on catalepsy induced by dopamine D2-like receptor antagonists, including nemonapride. Research indicates that the 5-HT1A receptor agonist properties of nemonapride may attenuate its ability to induce catalepsy at higher doses. researchgate.net Pretreatment with a 5-HT1A receptor antagonist has been shown to reinstate catalepsy at higher doses of nemonapride, further supporting the role of 5-HT1A receptor agonism in modulating this effect. researchgate.net
Beyond serotonin, the interaction of antipsychotics with other neurotransmitter systems like glutamate (B1630785) and GABA is an area of ongoing research. While the direct effects of nemonapride on glutamatergic or GABAergic pathways beyond its known receptor affinities are not as extensively documented as its dopaminergic and serotonergic interactions, these systems are intricately linked in brain function and the pathophysiology of conditions treated by antipsychotics. Glutamate is the primary excitatory neurotransmitter, and GABA is the primary inhibitory neurotransmitter in the central nervous system. Dysregulation in these systems has been implicated in various neurological and psychiatric disorders. medtextpublications.comthermofisher.com Dopamine can modulate glutamatergic transmission, influencing the activity of both AMPA and NMDA receptors. nih.gov Similarly, GABAergic neurotransmission is crucial for regulating neuronal excitability. thermofisher.comwikipedia.org While some studies mention the potential for antipsychotics to influence glutamate and GABA pathways mdpi.com, specific detailed research findings on the direct impact of nemonapride on the regulation of these pathways, independent of its primary receptor binding, were not prominently found in the search results. However, the complex interplay between dopamine, serotonin, glutamate, and GABA systems suggests that modulation of dopamine and serotonin receptors by nemonapride could indirectly influence the activity and regulation of glutamate and GABA pathways.
Further research is needed to fully elucidate the extent and mechanisms of nemonapride's influence on neurotransmitter systems beyond its primary targets, particularly regarding direct interactions with glutamatergic and GABAergic pathways.
Preclinical Investigations of Nemonapride S Neurobiological Effects
In Vitro Pharmacological Characterization Methodologies
In vitro studies provide crucial insights into the direct interactions of nemonapride with specific receptors and cellular processes.
Radioligand Binding Assays and Receptor Characterization (e.g., [3H]Nemonapride)
Radioligand binding assays are a fundamental technique for characterizing the affinity and selectivity of a compound for specific receptors. [3H]Nemonapride has been utilized as a radioligand to investigate binding sites in brain tissues. Studies have shown that [3H]nemonapride labels dopamine (B1211576) D2-like receptors, including D2, D3, and D4 subtypes. ebi.ac.ukconicet.gov.ar Its binding to these receptors is potent. wikipedia.orgmedchemexpress.com For instance, nemonapride exhibits high affinity for the dopamine D2 receptor with a Ki of 0.06 nM. medchemexpress.com It also shows high affinity for D3 and D4 receptors, with Ki values of 0.26 nM and 0.31 nM, respectively. wikipedia.org
However, the selectivity of [3H]nemonapride for dopamine receptors can be influenced by experimental conditions. ebi.ac.uk Some studies suggest that [3H]nemonapride may also bind to sigma receptors, particularly in brain regions like the cortex and cerebellum. ebi.ac.uknih.gov Competition studies with other ligands, such as (+)-pentazocine, have revealed the presence of both sigma 1 and sigma 2 binding sites for [3H]YM-09151-2 (nemonapride) in rat brain, with Ki values of 8.4 nM and 9.6 nM, respectively. nih.gov
Furthermore, [3H]nemonapride has been used to assess dopamine D4 receptor density, often by subtracting the binding of a D2/D3 selective ligand like [3H]raclopride from the total [3H]nemonapride binding. ebi.ac.uk The binding of benzamide (B126) radioligands like nemonapride is dependent on the presence of sodium ions, which can interfere with the high-affinity state of the D2 receptor. nih.gov
Table 1: Nemonapride Receptor Binding Affinities (Ki)
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D2 | 0.06 - 0.16 | wikipedia.orgmedchemexpress.com |
| Dopamine D3 | 0.26 | wikipedia.org |
| Dopamine D4 | 0.31 | wikipedia.org |
| Serotonin (B10506) 5-HT1A | 1.8 | wikipedia.org |
| Serotonin 5-HT2A | 9.4 | wikipedia.org |
| Sigma 1 | 8.4 | nih.gov |
| Sigma 2 | 9.6 | nih.gov |
Cellular Models for Receptor Function and Ligand Activity
Cellular models, such as transfected cell lines expressing specific receptors, are employed to investigate the functional consequences of nemonapride binding. These models allow for the characterization of ligand activity, such as agonist or antagonist properties, and the downstream signaling pathways involved.
Studies using HeLa cells expressing human 5-HT1A receptors have demonstrated that nemonapride acts as a 5-HT1A receptor agonist. ebi.ac.uknih.gov Nemonapride significantly decreased forskolin-stimulated cAMP accumulation in these cells, an effect that was blocked by a 5-HT1A receptor antagonist. ebi.ac.uknih.gov This indicates that nemonapride can activate 5-HT1A receptors and influence intracellular signaling pathways.
Transfected HEK293 cells expressing human D2, D3, or D4 receptors have also been used to characterize nemonapride's binding and activity. nih.gov These models allow for the assessment of nemonapride's potency and selectivity at individual dopamine receptor subtypes in a controlled cellular environment. Bioluminescence-based assays have been utilized to characterize G protein coupling and function with dopamine receptors, providing further insight into how nemonapride binding translates into cellular responses. patsnap.com
Autoradiography Techniques (e.g., [11C]Nemonapride)
Autoradiography is a technique used to visualize and quantify the distribution of radiolabeled ligands in tissue sections. This method provides spatial information about receptor binding in different brain regions. nih.govsnmjournals.org [11C]Nemonapride has been developed as a radioligand for positron emission tomography (PET) studies and has also been applied in ex vivo and in vitro autoradiography. ebi.ac.uknih.govresearchgate.net
Quantitative autoradiography using [11C]nemonapride has revealed saturable binding sites in both the striatum and cortex of rats. nih.govresearchgate.net This technique allows for the evaluation of radioactivity distribution quantitatively using imaging plates. ebi.ac.uknih.gov Studies using [11C]nemonapride in quinolinic acid-lesioned rats have compared its binding to other D2-like receptor ligands like [11C]raclopride and [11C]N-methylspiperone, providing insights into receptor degeneration in this animal model. ebi.ac.ukresearchgate.netsnmjournals.org Autoradiography with [3H]nemonapride has also been used to assess dopamine D4-like binding distribution in different brain areas of mice, confirming binding in regions such as the caudate putamen, nucleus accumbens, olfactory tubercle, and hippocampus. conicet.gov.ar
In Vivo and Ex Vivo Assessment in Animal Models
In vivo and ex vivo studies in animal models are essential for understanding the behavioral and neurochemical effects of nemonapride in a living system.
Animal Models for Dopaminergic System Studies (e.g., conditioned avoidance, hyperactivity, stereotypy)
Animal models are widely used to assess the effects of compounds on the dopaminergic system and behaviors relevant to neuropsychiatric disorders. Nemonapride has been evaluated in several such models.
Nemonapride has been shown to suppress conditioned avoidance responses in animals, a behavior often used to predict antipsychotic activity. wikipedia.orgchinayyhg.com It also inhibits hyperactivity induced by psychostimulants like methamphetamine and apomorphine. wikipedia.org Furthermore, nemonapride inhibits stereotyped behaviors induced by apomorphine. wikipedia.org These effects are consistent with its profile as a dopamine receptor antagonist.
Other studies have investigated the effects of nemonapride in models of catalepsy, a potential side effect of dopamine receptor blockade. While some dopamine antagonists induce catalepsy, nemonapride's 5-HT1A receptor agonist properties may attenuate this effect at higher doses. ebi.ac.uk
Neurochemical Alterations and Biomarker Analysis (e.g., brain monoaminergic biomarkers, dopamine release)
Preclinical studies have investigated the impact of nemonapride on neurochemical levels and the activity of neurotransmitter systems, particularly the monoaminergic systems.
In vivo microdialysis studies in rats have shown that nemonapride markedly decreases the extracellular concentration of hippocampal 5-hydroxytryptamine (5-HT), consistent with its 5-HT1A receptor agonist properties. ebi.ac.uknih.gov This effect was antagonized by a 5-HT1A receptor antagonist, confirming the involvement of this receptor subtype. nih.gov
While nemonapride is primarily known for its dopamine receptor antagonism, studies have also explored its effects on dopamine release and metabolism. Alterations in brain monoaminergic biomarkers, such as dopamine and its metabolites (e.g., DOPAC, HVA), can be indicative of a drug's impact on neuronal activity. cpn.or.krane.pl Although specific detailed data on nemonapride's effects on dopamine release and metabolism in various brain regions were not extensively detailed in the provided search results, the broader context of neurochemical alterations in animal models of neuropsychiatric disorders highlights the importance of such investigations in understanding the full neurobiological profile of compounds like nemonapride. mdpi.com Studies using techniques like microdialysis and analysis of tissue homogenates can provide quantitative data on these neurochemical changes. mdpi.comnih.gov
Table 2: Behavioral Effects of Nemonapride in Animal Models
| Animal Model | Effect of Nemonapride | Reference |
| Conditioned Avoidance | Suppresses avoidance responses | wikipedia.orgchinayyhg.com |
| Methamphetamine-induced Hyperactivity | Inhibits hyperactivity | wikipedia.org |
| Apomorphine-induced Hyperactivity | Inhibits hyperactivity | wikipedia.org |
| Apomorphine-induced Stereotypy | Inhibits stereotypy | wikipedia.org |
| Catalepsy | May attenuate at higher doses (linked to 5-HT1A agonism) | ebi.ac.uk |
Synaptic Density and Neuronal Connectivity Research in Preclinical Models
Research into synaptic density and neuronal connectivity in preclinical models employs various methodologies, including electron microscopy, immunohistochemistry, and positron emission tomography (PET) tracers, to assess structural and functional changes in neural circuits nih.gov. These techniques allow for the visualization and quantification of synapses and the evaluation of neuronal architecture in animal models of neurological and psychiatric disorders nih.gov. Studies in various animal models have demonstrated alterations in synaptic density associated with different disease states nih.gov. For instance, disruption of prefrontal cortex (PFC) dopaminergic innervation during adolescence in rats has been shown to result in altered dendritic arborization and dendritic spine density of layer V pyramidal neurons, indicating the role of dopamine development in the structural maturation of local PFC circuits frontiersin.org. Furthermore, increased glutamatergic corticostriatal synapses have been reported in animal models exhibiting dopaminergic denervation researchgate.net. While these preclinical approaches provide valuable insights into the dynamics of synaptic plasticity and neuronal connectivity, direct research specifically detailing the effects of Nemonapride treatment on synaptic density or neuronal connectivity in preclinical models was not prominently found in the consulted literature.
Neural Stem/Progenitor Cell Modulation in Animal Models
Preclinical studies in mouse models have investigated the effects of Nemonapride on neural stem/progenitor cells (NSPCs). Research using transgenic mice expressing enhanced green fluorescent protein (EGFP) under the control of the Nestin promoter, a marker for NSPCs, has assessed the impact of dopamine receptor antagonists, including Nemonapride, on these cell populations nih.govbiorxiv.orgnih.gov. These studies employed methods such as sphere-formation assays, flow cytometry, and immunofluorescence to evaluate NSPC numbers and characteristics both in vitro and in vivo nih.govbiorxiv.org.
Findings from these investigations indicate that Nemonapride, when administered alone or in combination with radiation, significantly increased the number of neural stem/progenitor cells in female mice nih.govbiorxiv.org. When combined with radiation, Nemonapride, alongside other dopamine receptor antagonists like amisulpride (B195569) and quetiapine, significantly increased the number of neural stem/progenitor cells in both male and female mice nih.gov. This suggests a potential role for Nemonapride in modulating the NSPC pool in preclinical settings, which could be relevant in contexts such as exploring strategies to mitigate radiation-induced cognitive decline nih.govbiorxiv.orgnih.gov.
Systems Pharmacology and Response Profiling in Preclinical Contexts
Multivariate Characterization of CNS Active Compounds
Multivariate analysis techniques, such as principal component analysis (PCA) and partial least-squares (PLS) regression, are utilized in preclinical systems pharmacology to characterize CNS active compounds acs.org. This involves systematically collecting and analyzing dose-response data, including ex vivo brain monoaminergic biomarkers and behavioral descriptors in animal models like rats acs.org. This approach allows for the compilation of extensive databases on standardized phenotypic response profiles, enabling the multivariate characterization, comparison, and classification of a wide range of CNS compounds, including antipsychotics such as Nemonapride acs.org. Multivariate logistic regression analysis has also been applied in research involving dopamine receptor genes and Nemonapride researcher.life. Furthermore, multivariate analysis has been used to study the binding profiles of compounds uc.pt.
Comparative Analysis with Other Neuroleptic Agents in Preclinical Systems
Preclinical studies have extensively compared Nemonapride with other neuroleptic agents based on their pharmacological profiles and effects in various systems. Nemonapride is characterized as a highly potent and selective antagonist primarily targeting dopamine D2, D3, and D4 receptors, with lower affinity for serotonin 5-HT1A and 5-HT2A receptors wikipedia.org. It also demonstrates potent agonist activity at 5-HT1A receptors and has affinity for sigma receptors rndsystems.comebi.ac.uk.
Comparisons with other antipsychotics highlight both structural similarities and pharmacological distinctions. Structurally, Nemonapride is related to sulpiride (B1682569) wikipedia.org. In terms of 5-HT1A receptor agonism, Nemonapride has been compared to bromerguride (B1667873) and clozapine, showing marked agonist properties in both in vitro and in vivo studies ebi.ac.ukmedchemexpress.cn. Preclinical PET studies in rats comparing different dopamine D2-like receptor ligands, including [11C]raclopride, [11C]nemonapride, and [11C]N-methylspiperone, have revealed differences in their in vivo binding characteristics and selectivity researchgate.net. While [11C]raclopride showed high selectivity for the striatum, [11C]nemonapride demonstrated affinity for both D2-like receptors in the striatum and sigma receptors in regions like the cortex and cerebellum researchgate.net. Comparisons of binding kinetics of D2 receptor antagonists, including nemonapride, have also been conducted in vitro to understand their influence on cellular responses to fluctuating dopamine concentrations nih.govresearchgate.net. Molecular docking and dynamics analyses have been used to compare the binding interactions of Nemonapride with dopamine receptors alongside other compounds like risperidone (B510) and eticlopride (B1201500) acs.org. While a meta-analysis comparing chlorpromazine (B137089) with other antipsychotics mentioned a significant difference between haloperidol (B65202) and nemonapride in a specific outcome, it also noted limitations due to underpowered comparisons researchgate.net.
Table 1: Key Preclinical Findings of Nemonapride Compared to Other Agents
| Feature | Nemonapride | Comparative Agents (Examples) | Key Findings in Preclinical Models | Source(s) |
| Dopamine Receptor Binding | Potent D2, D3, D4 antagonist; lower D1 affinity | Raclopride, N-methylspiperone, Haloperidol | Differential binding profiles and selectivity observed in PET and autoradiography studies. researchgate.net | wikipedia.orgrndsystems.comresearchgate.net |
| Serotonin Receptor Activity | Potent 5-HT1A agonist; affinity for 5-HT2A | Bromerguride, Clozapine | Marked 5-HT1A agonist properties shown in vitro and in vivo. ebi.ac.ukmedchemexpress.cn | wikipedia.orgrndsystems.comebi.ac.ukmedchemexpress.cn |
| Sigma Receptor Affinity | Has affinity for sigma receptors | - | [3H]-Nemonapride labels sigma sites; [11C]Nemonapride binds to sigma receptors in cortex and cerebellum in vivo. ebi.ac.ukresearchgate.net | rndsystems.comebi.ac.ukresearchgate.net |
| Neural Stem/Progenitor Cells | Increases NSPC number (especially with radiation) | Hydroxyzine, Trifluoperazine, Amisulpride, Quetiapine | Increased NSPC numbers observed in female mice and in both sexes when combined with radiation. nih.govbiorxiv.orgnih.gov | nih.govbiorxiv.orgnih.gov |
| Binding Kinetics | Studied in relation to cellular response | Bromperidol, Clozapine | Influence of binding kinetics on cellular response to fluctuating dopamine concentrations analyzed in vitro and in silico. nih.govresearchgate.net | nih.govresearchgate.net |
| Molecular Interactions | Binding to D4 receptor analyzed | Risperidone, Eticlopride | Molecular docking and dynamics studies analyze binding modes and interactions with dopamine receptors. acs.org | acs.orgmdpi.com |
Computational Approaches and Structure Guided Drug Discovery for Nemonapride
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand to a receptor. For nemonapride, this approach has been instrumental in modeling its interactions within the binding pockets of dopamine (B1211576) receptors, particularly the D4 receptor.
Nemonapride Binding within Dopamine Receptor Pockets (e.g., D4 receptor)
Nemonapride is known to bind within the binding pockets of dopamine D2-like receptors, including the D4 receptor. Studies utilizing molecular docking have shown that nemonapride binds in both the orthosteric binding pocket (OBP) and an extended binding pocket (EBP) within the D4 receptor. researchgate.netnih.gov The EBP in the D4 receptor is bordered by residues from transmembrane helices (TM) II and III and is distinct from the EBP observed in the D3 receptor. nih.gov Computational screening of virtual libraries of molecules against the D4/nemonapride structure has been performed to identify compounds that might fit into the same binding pocket. nih.gov
Analysis of Hydrogen Bonding and Hydrophobic Interactions
Detailed analysis of the interactions between nemonapride and the D4 receptor binding pocket reveals the involvement of both hydrogen bonding and hydrophobic interactions. Nemonapride forms hydrophobic interactions with several amino acid residues in the D4 receptor, including LEU111A, PHE91A, VAL87A, TYR390A, THR386A, PHE362A, VAL116A, VAL193A, and LEU187A. acs.org Specific hydrophobic regions of nemonapride, such as the 1-benzyl, 2-methyl bounded to pyrrolidine, and 2-chloro-5-methoxy-N-methylaniline groups, contribute to these interactions. acs.org
Hydrogen bonding also plays a role in nemonapride's interaction with the D4 receptor. Nemonapride has been shown to interact with Asp115A through a hydrogen bond involving its formamide (B127407) group. acs.org Additionally, the methoxy (B1213986) ring of nemonapride is stabilized by a hydrogen bond with the sidechain of S1965.42. nih.gov The interplay between these hydrogen bonds and hydrophobic contacts is crucial for the ligand-binding process. preprints.org
Here is a summary of some identified interactions:
| Interaction Type | Nemonapride Moiety | Interacting Residues (D4 Receptor) | Source |
| Hydrophobic | 1-benzyl | LEU111A, PHE91A, VAL87A | acs.org |
| Hydrophobic | 2-methyl bounded to pyrrolidine | TYR390A, THR386A, PHE362A | acs.org |
| Hydrophobic | 2-chloro-5-methoxy-N-methylaniline | VAL116A, VAL193A, LEU187A | acs.org |
| Hydrogen Bond | Formamide group | Asp115A | acs.org |
| Hydrogen Bond | Methoxy ring | S1965.42 | nih.gov |
Structural Biology and X-ray Crystallography Applications
X-ray crystallography is a powerful technique that provides high-resolution three-dimensional structures of proteins, offering direct visualization of ligand-receptor complexes. This structural information is invaluable for understanding the precise binding modes of drugs like nemonapride.
High-Resolution Structure Determination of Dopamine Receptors (e.g., D4 receptor with Nemonapride)
High-resolution crystal structures of the human D4 dopamine receptor in complex with nemonapride have been successfully determined. nih.govnih.govebi.ac.ukrcsb.org These structures, with resolutions as high as 1.95 Å and 1.96 Å, provide an unprecedented view of the D4 receptor's chemical architecture and how nemonapride binds to it. nih.govebi.ac.ukanl.gov Obtaining these high-resolution structures required significant experimental effort, including the crystallization of the D4 receptor complexed with nemonapride. anl.gov The Protein Data Bank (PDB) entries 5WIU and 5WIV correspond to structures of the human D4 dopamine receptor bound to nemonapride, with resolutions of 1.96 Å and 2.14 Å, respectively. ebi.ac.ukrcsb.org
Structural Insights into Ligand Binding and Selectivity
The high-resolution structures of the D4 receptor bound to nemonapride have provided crucial structural insights into ligand binding and selectivity within the dopamine receptor family. These structures reveal the specific residues involved in interacting with nemonapride and highlight the unique topology of the D4 receptor binding pocket, particularly the presence of the extended binding pocket. nih.gov This structural information helps explain the binding characteristics of nemonapride and serves as a template for designing new ligands with enhanced selectivity for the D4 receptor. nih.govnih.gov Comparisons with structures of other dopamine receptors, such as D2 and D3, in complex with different ligands (e.g., risperidone (B510) and eticlopride) have illuminated the structural determinants of subtype selectivity. nih.govpublisherspanel.com
Pharmacophore Mapping and Computational Drug Design
Pharmacophore mapping is a computational technique used to identify the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. These features, arranged in a specific 3D orientation, constitute a pharmacophore model.
Pharmacophore models based on the crystal structure of the D4 dopamine receptor bound to nemonapride have been developed. acs.orgnih.govresearchgate.netresearchgate.net These receptor-based pharmacophores capture the key interaction points within the D4 binding site. slideshare.net By using the crystal structure of the D2-like dopamine receptors in complex with ligands like risperidone (D2), eticlopride (B1201500) (D3), and nemonapride (D4), researchers have formulated hypotheses of shared pharmacophore features among these receptors. acs.orgnih.govresearchgate.netacs.org These pharmacophore models can then be used in virtual screening to identify potential drug candidates from large databases that possess similar key features and are likely to bind to the target receptor. slideshare.netacs.org Computational drug design efforts, leveraging the structural information from crystallography and insights from pharmacophore mapping and docking, aim to develop novel compounds with improved affinity and selectivity for dopamine receptor subtypes. nih.govacs.orgunc.edu
Identification of Key Pharmacophore Features for D2-like Receptors
Pharmacophore models represent the essential features of a molecule required for its biological activity, describing the spatial arrangement of chemical groups that interact with a target receptor. preprints.org For D2-like receptors (D2, D3, and D4), understanding these features is crucial for designing effective ligands. Studies have utilized crystal structures of D2-like receptors bound to ligands like Nemonapride, risperidone, and eticlopride to derive pharmacophore hypotheses. nih.govacs.orgresearchgate.netresearchgate.net
A four-point pharmacophore model based on shared features of risperidone (bound to D2R), eticlopride (bound to D3R), and Nemonapride (bound to D4R) has been established. This model typically includes hydrophobic interactions and a positive ionizable area. nih.govacs.orgresearchgate.net Specifically, Nemonapride's interaction with the D4 dopamine receptor involves three hydrophobic regions located in the 1-benzyl, the 2-methyl bonded to pyrrolidine, and the 2-chloro-5-methoxy-N-methylaniline moieties. nih.govacs.org Conserved residues in the orthosteric binding pocket, such as those in the serine microdomain (5.42Ser, 5.34Ser, and 5.46Ser), are important for stabilizing ligand binding through hydrogen bond networks, particularly at D2R and D5R. mdpi.com The residue 3.33Val has been reported to interact with the methoxy ring of Nemonapride in the D4R crystal structure. mdpi.compreprints.org Additionally, a secondary binding pocket next to the orthosteric site has been hypothesized and confirmed by crystal structures and computational analyses, with 7.43Tyr identified as a crucial amino acid for interaction in this region. mdpi.compreprints.org
In Silico Screening and Virtual Library Design
In silico screening and virtual library design are computational techniques used to search large databases of chemical compounds or to design novel molecules with desired properties, such as affinity for a specific receptor. nih.govresearchgate.net These methods can significantly accelerate the drug discovery process by identifying promising candidates for experimental testing. nih.gov
Structure-based virtual screening, which uses the 3D structure of the target, is a common approach. preprints.orgmdpi.com For D2 receptors, homology models built using known crystal structures of related receptors like D4R (in complex with Nemonapride) and D3R (in complex with eticlopride) have been used as templates for virtual screening campaigns. nih.govnih.gov These studies involve docking large libraries of virtual compounds into the binding site to predict their binding modes and affinities. drugtargetreview.comrsdjournal.org For instance, a virtual screening study against the D4 dopamine receptor, utilizing the high-resolution crystal structure bound to Nemonapride, computationally screened over 600,000 virtual compounds to identify potential binders. drugtargetreview.com Pharmacophore models derived from known D2-like receptor ligands, including Nemonapride, have also been used as input for virtual screening against compound libraries. nih.govacs.orgresearchgate.netnih.gov This approach helps identify molecules that share the key features necessary for receptor interaction. Virtual libraries of molecular models are designed and screened computationally to pinpoint subsets of chemical space likely to contain promising molecules before synthesis and experimental screening. researchgate.net
Theoretical Frameworks in Rational Drug Design
Rational drug design relies on understanding the molecular basis of disease and the interaction between drug molecules and their biological targets. researchgate.net Theoretical frameworks, particularly from computational chemistry and cheminformatics, provide the tools and methodologies for this rational approach.
Application of Density Functional Theory (DFT) in Ligand Characterization
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govclinicsearchonline.orgrsc.orggrafiati.com In rational drug design, DFT can be applied to characterize the electronic properties and geometries of ligands, providing insights into their reactivity and interactions. While direct applications of DFT specifically on Nemonapride's electronic structure in the context of D2 receptor binding were not extensively detailed in the search results, DFT is a fundamental tool for understanding the behavior of organic molecules and their interactions with metal centers or biological targets. nih.govclinicsearchonline.orgrsc.org It can be used to calculate parameters such as bond lengths, bond angles, and electronic transitions, which are crucial for understanding how a ligand might interact with a receptor binding site. nih.govclinicsearchonline.org
Cheminformatics and Virtual Screening Methodologies for Novel Compound Identification
Cheminformatics involves the use of computational and informational techniques to analyze chemical data. mdpi.com Combined with virtual screening methodologies, it is a powerful approach for identifying novel compounds with potential therapeutic activity. researchgate.netnih.gov
Virtual screening methodologies, which can be structure-based or ligand-based, are central to cheminformatics-driven drug discovery. nih.govmdpi.com Structure-based virtual screening utilizes the 3D structure of the target protein to dock and score potential ligands from large databases. mdpi.com Ligand-based virtual screening, on the other hand, relies on the properties of known active ligands to search for similar molecules. nih.gov Cheminformatics tools are used to manage, analyze, and filter chemical libraries, prepare molecules for docking or pharmacophore modeling, and analyze the results of virtual screening experiments. acs.org The integration of cheminformatics and virtual screening allows for the rapid exploration of vast chemical spaces, leading to the identification of novel scaffolds and potential lead compounds for further development. researchgate.net Studies have successfully employed combined in silico/in vitro approaches, utilizing pharmacophore modeling and virtual screening of databases, to identify novel D2R ligands. nih.gov These methodologies are essential for efficiently searching for new drug candidates among millions of available compounds. nih.gov
Non Clinical Pharmacokinetics and Preclinical Disposition of Nemonapride
Absorption and Distribution Patterns in Preclinical Species
Information specifically detailing the quantitative absorption patterns of Nemonapride, such as bioavailability percentages across different preclinical species, was not extensively available in the reviewed literature.
Regarding distribution, studies utilizing radiolabeled Nemonapride, such as [³H]nemonapride, have indicated its distribution to the brain in preclinical species like rats and monkeys, as it is used as a radioligand in brain binding studies in these animals. ebi.ac.uk While a specific brain-to-plasma ratio for Nemonapride was not directly provided, a study on a compound that displaces [³H]nemonapride binding mentioned a brain-to-plasma ratio in rodents around 10%. sci-hub.se However, this data pertains to a different compound and serves only as an indirect reference point in the context of Nemonapride binding studies. Detailed tissue distribution profiles quantifying Nemonapride concentrations in various organs and tissues in preclinical species were not found in the search results.
Metabolic Pathways and Enzyme Systems (e.g., Cytochrome P450 interactions)
Nemonapride undergoes hepatic metabolism. sci-hub.semdpi.com The primary enzyme system involved in the metabolism of Nemonapride is the cytochrome P450 (CYP) system, with specific mention of CYP3A4 playing a primary role. sci-hub.se Nemonapride is a benzamide (B126) derivative, and other benzamide derivatives are known to undergo CYP-mediated metabolism. researchgate.net
Detailed information on the specific metabolic pathways of Nemonapride in preclinical species, including the identification and characterization of its metabolites, was not provided in the reviewed literature. While general information on preclinical metabolism studies and the role of various CYP enzymes in drug metabolism is available mdpi.comwuxiapptec.comwuxiapptec.comdntb.gov.uanih.govhyphadiscovery.comadmescope.comuri.eduqmerapharma.comwuxiapptec.com, species-specific metabolic profiles and the contribution of different CYP isoforms to Nemonapride metabolism in animals were not detailed in the search results.
Elimination and Excretion Profiles in Non-Human Studies
Specific quantitative data on the elimination and excretion profiles of Nemonapride in preclinical species, such as the percentages of the administered dose excreted unchanged or as metabolites in urine and feces, were not found in the reviewed literature. General preclinical studies often include mass balance and biliary excretion studies to determine the route and rate of elimination wuxiapptec.comadmescope.comxenotech.combioivt.compharmaron.com, but the specific results for Nemonapride were not available in the search results.
Blood-Brain Barrier Permeation Dynamics in Preclinical Models
Nemonapride has been shown to cross the blood-brain barrier (BBB) in preclinical models. Its use as a radioligand in brain binding studies in rats and monkeys confirms its ability to penetrate the central nervous system. ebi.ac.uk While direct quantitative data on Nemonapride's BBB permeability, such as permeability coefficients or detailed brain-to-plasma ratios over time, were not extensively available, one source indirectly suggested a brain-to-plasma ratio around 10% in rodents for a compound that displaces [³H]nemonapride binding. sci-hub.se This finding, although for a different compound, implies that Nemonapride itself achieves measurable concentrations in the brain tissue of rodents. The development of a deuterated enantiomer of Nemonapride with "improved brain PK" further supports that Nemonapride crosses the BBB. engrail.com The permeation of drugs across the BBB is influenced by physicochemical properties and transport mechanisms wuxiapptec.comnih.govbioivt.compharmaron.comresearchgate.netdovepress.comnuvisan.comacs.orgelifesciences.orgresearchgate.netnih.gov, but the specific dynamics and transport mechanisms for Nemonapride were not detailed in the search results.
Q & A
Q. What experimental approaches are used to determine Nemonapride’s receptor selectivity and binding mechanisms?
Nemonapride’s receptor selectivity is typically assessed using radioligand displacement assays (e.g., [³H]-nemonapride binding to D2/D4 receptors) and molecular docking simulations to map interactions. For example, studies have identified hydrogen bonds with Asp115 (D4 receptor) and hydrophobic contacts with residues like Phe91 and Leu111 . Site-directed mutagenesis further validates binding specificity by altering residues (e.g., Trp386 and Phe390 in D2 receptors) and measuring changes in affinity .
Q. What methodologies are recommended for synthesizing enantiomerically pure Nemonapride?
The synthesis of (2S,3S)-Nemonapride involves asymmetric catalysis and chiral resolution techniques. Key steps include stereoselective alkylation of benzamide intermediates and resolution via crystallization with chiral acids (e.g., tartaric acid). Recent optimizations use enantioselective hydrogenation to improve yield (up to 85% enantiomeric excess) and reduce byproducts .
Q. How do researchers evaluate Nemonapride’s preclinical efficacy in animal models of psychosis?
Preclinical studies employ rodent behavioral assays (e.g., apomorphine-induced climbing test for dopamine antagonism) and electrophysiological recordings to measure dopaminergic neuron activity. Dose-response curves and ED₅₀ values are calculated to compare efficacy with other antipsychotics .
Advanced Research Questions
Q. How can contradictory data between in vitro binding affinity and in vivo efficacy of Nemonapride be reconciled?
Contradictions often arise from differences in receptor conformational states (e.g., G protein-coupled vs. uncoupled). To address this, biased signaling assays (e.g., β-arrestin recruitment vs. cAMP inhibition) and molecular dynamics simulations are used to model receptor-ligand interactions under physiological conditions. For instance, Nemonapride’s high D4 affinity in vitro may not fully predict in vivo efficacy due to blood-brain barrier permeability limitations .
Q. What strategies optimize Nemonapride’s pharmacological profile to reduce extrapyramidal side effects (EPS)?
EPS mitigation involves structure-activity relationship (SAR) studies to modify the benzamide scaffold. Introducing polar substituents (e.g., hydroxyl groups) reduces D2 receptor overactivity while maintaining D4 selectivity. PET imaging in primate models tracks receptor occupancy to identify doses balancing efficacy and EPS risk .
Q. How should researchers design studies to investigate Nemonapride’s rare adverse effects (e.g., malignant syndrome)?
Retrospective meta-analyses of clinical trials (e.g., pooling data from 6,431 patients) and pharmacovigilance databases are critical. Confounding variables (e.g., polypharmacy) are controlled using multivariate regression. Preclinical models (e.g., thermoregulation assays in rats) further probe mechanisms of hyperthermia and muscle rigidity .
Q. What computational methods validate Nemonapride’s binding modes across dopamine receptor subtypes?
Ensemble docking and free-energy perturbation (FEP) calculations compare binding poses across D2, D3, and D4 receptors. For example, FEP revealed that Nemonapride’s benzamide group forms stronger van der Waals interactions with D4’s extracellular loop 2 (ECL2) than with D2, explaining subtype selectivity .
Methodological Guidance
Q. What statistical practices are essential for reporting Nemonapride’s dose-response data?
Use non-linear regression models (e.g., log[inhibitor] vs. response) to calculate IC₅₀ values. Report 95% confidence intervals and validate assumptions (e.g., normality via Shapiro-Wilk tests). For clinical data, Kaplan-Meier survival analysis is recommended for time-to-event outcomes (e.g., relapse prevention) .
Q. How should raw data from Nemonapride studies be archived to ensure reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw electrophysiology traces or HPLC chromatograms in repositories like Zenodo.
- Annotate datasets with metadata (e.g., receptor batch numbers, solvent purity).
- Provide detailed synthesis protocols in supplementary materials, including failed experiments to avoid redundancy .
Data Interpretation and Reporting
Q. What criteria distinguish high-quality in silico studies on Nemonapride’s pharmacokinetics?
Rigorous studies should:
Q. How can researchers address variability in Nemonapride’s clinical trial outcomes across populations?
Conduct population pharmacokinetic (PopPK) modeling to identify covariates (e.g., CYP2D6 polymorphisms). Stratify analyses by ethnicity and adjust dosing regimens using Bayesian estimation. Cross-validation with in vitro hepatocyte metabolism data enhances generalizability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
